2-Chloro-N-isopropyl-4-methylnicotinamide
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Overview
Description
2-Chloro-N-isopropyl-4-methylnicotinamide is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 g/mol . It is a derivative of nicotinamide, featuring a chlorine atom at the 2-position, an isopropyl group at the nitrogen atom, and a methyl group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-isopropyl-4-methylnicotinamide typically involves the chlorination of nicotinamide derivatives followed by alkylation. One common method includes the reaction of 2-chloronicotinic acid with isopropylamine under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-isopropyl-4-methylnicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Chloro-N-isopropyl-4-methylnicotinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-N-isopropyl-4-methylnicotinamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-methylnicotinamide: Similar structure but with a methyl group instead of an isopropyl group.
2-Chloro-N-ethyl-N-methylnicotinamide: Contains both ethyl and methyl groups.
2-Chloro-N,N-diethylnicotinamide: Features two ethyl groups.
Uniqueness
2-Chloro-N-isopropyl-4-methylnicotinamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H13ClN2O |
---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-chloro-4-methyl-N-propan-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H13ClN2O/c1-6(2)13-10(14)8-7(3)4-5-12-9(8)11/h4-6H,1-3H3,(H,13,14) |
InChI Key |
ZNQAKGZISCZABS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)C(=O)NC(C)C |
Origin of Product |
United States |
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